N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide
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Overview
Description
N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide is a chemical compound with the molecular formula C15H16N4O It is characterized by the presence of a cyanophenyl group, an imidazole ring, and a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide typically involves the reaction of 4-cyanobenzyl chloride with 4-imidazol-1-ylbutanamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The imidazole ring can participate in substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Various electrophiles and nucleophiles depending on the desired substitution.
Major Products Formed
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted imidazole derivatives.
Scientific Research Applications
N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The imidazole ring is known to interact with metal ions, which can be crucial in enzyme inhibition or activation pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-cyanophenyl)-4-(2-methyl-1H-imidazol-1-yl)butanamide
- N-(4-cyanophenyl)-4-(2-ethyl-1H-imidazol-1-yl)butanamide
Uniqueness
N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the cyanophenyl group and the imidazole ring provides a distinct electronic environment that can be exploited in various applications .
Properties
IUPAC Name |
N-[(4-cyanophenyl)methyl]-4-imidazol-1-ylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c16-10-13-3-5-14(6-4-13)11-18-15(20)2-1-8-19-9-7-17-12-19/h3-7,9,12H,1-2,8,11H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXBVJMTZPUECT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CCCN2C=CN=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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